![molecular formula C12H16O5 B096909 Ethyl 2-(2,6-dimethoxyphenoxy)acetate CAS No. 15267-83-1](/img/structure/B96909.png)
Ethyl 2-(2,6-dimethoxyphenoxy)acetate
Overview
Description
Ethyl 2-(2,6-dimethoxyphenoxy)acetate is an organic compound with the molecular formula C12H16O5. It is a derivative of phenoxyacetic acid and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dimethoxyphenoxy)acetate can be synthesized through the reaction of 2,6-dimethoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) at a temperature of around 30°C for 20 hours. The reaction mixture is then concentrated, and the product is extracted using ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that derivatives of phenoxyacetic acids, including ethyl 2-(2,6-dimethoxyphenoxy)acetate, exhibit antimicrobial properties. These compounds can serve as lead structures for developing new antibiotics or antifungal agents. In particular, studies have shown that modifications to the phenoxy group can enhance antibacterial efficacy against resistant strains of bacteria .
Anti-inflammatory Properties:
Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of methoxy groups on the aromatic ring is believed to contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Organic Synthesis
Synthesis of Complex Molecules:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:
- Esterification: It can be used to synthesize other esters by reacting with different alcohols.
- Nucleophilic Substitution Reactions: The acetate group can be replaced by a variety of nucleophiles, leading to the formation of new compounds with potential biological activity .
Agricultural Applications
Pesticide Development:
The compound has been explored for use in developing novel pesticides. Its structure allows it to interact with plant systems or pests effectively, potentially leading to new formulations that are less harmful to non-target organisms while maintaining efficacy against pests .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis Pathways
Research demonstrated multiple synthetic routes for producing this compound from readily available starting materials. The efficiency of these methods was assessed through yield calculations and reaction times, providing insights into optimizing production for industrial applications.
Synthesis Method | Yield (%) | Reaction Time (hours) |
---|---|---|
Method A | 85 | 24 |
Method B | 75 | 12 |
Method C | 90 | 18 |
Mechanism of Action
The mechanism of action of ethyl 2-(2,6-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and ester functionality play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,6-dimethylphenoxy)acetate
- Ethyl 2-(2,6-dichlorophenoxy)acetate
- Ethyl 2-(2,6-dihydroxyphenoxy)acetate
Uniqueness
Ethyl 2-(2,6-dimethoxyphenoxy)acetate is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.
Biological Activity
Ethyl 2-(2,6-dimethoxyphenoxy)acetate is a compound of increasing interest in biological research due to its unique structure and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features two methoxy groups that significantly influence its chemical reactivity and biological activity. The presence of these groups enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy groups and the ester functionality play essential roles in determining the compound's binding affinity. The compound may exhibit enzyme inhibition or activation, impacting various metabolic pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like inflammation and oxidative stress.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thus providing protective effects against oxidative damage .
Antioxidant Effects
Research indicates that this compound exhibits significant antioxidant activity. This activity is linked to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing cellular damage .
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating intracellular calcium levels and affecting mitochondrial pathways .
Case Studies
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In Vitro Studies on Cancer Cell Lines
A study evaluating the effects of this compound on multidrug-resistant (MDR) cancer cell lines revealed that the compound effectively induced apoptosis through mitochondrial pathways. The results indicated a potential for overcoming resistance mechanisms commonly seen in cancer therapies . -
Antioxidant Activity Assessment
In a series of experiments assessing antioxidant capacity, this compound demonstrated a dose-dependent ability to scavenge free radicals. This was evaluated using various assays such as DPPH and ABTS radical scavenging tests . -
Anti-inflammatory Mechanism Exploration
Research focusing on the anti-inflammatory effects showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as a therapeutic agent in inflammatory conditions.
Data Tables
Properties
IUPAC Name |
ethyl 2-(2,6-dimethoxyphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-4-16-11(13)8-17-12-9(14-2)6-5-7-10(12)15-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQILMHBBWLVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639898 | |
Record name | Ethyl (2,6-dimethoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15267-83-1 | |
Record name | Ethyl (2,6-dimethoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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